molecular formula C6H4(COOC2H5)2<br>C12H14O4<br>C12H14O4 B118142 Diethyl phthalate CAS No. 84-66-2

Diethyl phthalate

Cat. No. B118142
CAS RN: 84-66-2
M. Wt: 222.24 g/mol
InChI Key: FLKPEMZONWLCSK-UHFFFAOYSA-N
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Description

Diethyl phthalate (DEP) is a phthalate ester, appearing as a colorless liquid without significant odor but has a bitter, disagreeable taste . It is more dense than water and insoluble in water . It is commonly used to make plastics more flexible and has also been used as a blender and fixative in perfume .


Synthesis Analysis

Diethyl phthalate is produced by the reaction of ethanol with phthalic anhydride, in the presence of a strong acid catalyst . It is a phthalic acid ester, commonly synthesized by the condensation of the carboxy groups of phthalic acid with methanol .


Molecular Structure Analysis

The molecular formula of Diethyl phthalate is C12H14O4 . It has a molar mass of 222.24 g/mol .


Chemical Reactions Analysis

Biodegradation of DEP in soil occurs by sequential hydrolysis of the two diethyl chains of the phthalate to produce monoethyl phthalate, followed by phthalic acid . This reaction occurs very slowly in an abiotic environment . There exists an alternative pathway of biodegradation which includes transesterification or demethylation by microorganisms .


Physical And Chemical Properties Analysis

Diethyl phthalate is a colorless to water-white, oily liquid with a very slight, aromatic odor . It has a density of 1.12 g/cm3 at 20 °C, a melting point of -4 °C, and a boiling point of 295 °C . It is insoluble in water with a solubility of 1080 mg/L at 25 °C .

Scientific Research Applications

1. Environmental and Biological Impact Diethyl phthalate (DEP) is a common industrial chemical with various applications, but it has raised concerns due to its potential environmental and biological impact. A study by Sepperumal and Saminathan (2013) revealed that sub-lethal concentrations of DEP can cause significant changes in hematological parameters in freshwater fish, indicating its toxic action even at low concentrations (Sepperumal & Saminathan, 2013). Another study assessed the estrogenic potential of DEP in the female reproductive system, showing that it acts as an estrogenic compound and suggested further research to understand its cellular-level actions (Kumar et al., 2014).

2. Endocrine Disruption and Toxicity DEP's role as an endocrine disruptor and its potential toxicity have been extensively studied. Leitz et al. (2009) focused on DEP in alcoholic beverages, especially in unrecorded alcohol, discussing its risk assessment and public health concerns due to its carcinogenic, teratogenic, hepatotoxic, and endocrine effects (Leitz et al., 2009). The toxicity of DEP on freshwater fish was studied by Ghorpade et al. (2002), indicating significant changes in enzyme activity in fish exposed to DEP, which could have long-term effects on aquatic life (Ghorpade et al., 2002).

3. Degradation and Environmental Remediation A study by Zhang et al. (2016) highlighted the catalytic degradation of DEP in aqueous solutions, using copper ferrite decorated multi-walled carbon nanotubes as catalysts. This study provides practical knowledge for DEP removal, addressing its ecological risks (Zhang et al., 2016).

4. Impact on Gene Expression and Breast Cancer Risk Gopalakrishnan et al. (2020) conducted an integrative and translational study on DEP's effects on mammary transcriptome in rats and examined the DEP gene signature in breast tissues from a population study, indicating implications for breast carcinogenesis (Gopalakrishnan et al., 2020). López-Carrillo et al. (2009) examined the association between urinary concentrations of DEP metabolites and breast cancer in Mexican women, revealing that exposure to DEP may be associated with increased risk of breast cancer (López-Carrillo et al., 2009).

5. Oxidative Stress and Toxicity Prajapati and Verma (2014) investigated the oxidative stress caused by DEP in liver and kidney homogenates, highlighting dose-dependent significant increases in lipid peroxidation, indicating DEP's potential for causing oxidative stress (Prajapati & Verma, 2014).

Safety And Hazards

Diethyl phthalate may cause harmful health effects . The effects of exposure depend on the dose, the duration, how you are exposed, personal traits and habits, and whether other chemicals are present . Very high oral doses of diethyl phthalate have caused death in animals, but brief oral exposures to lower doses caused no harmful effects .

Future Directions

There is a great emphasis on developing efficient and effective technologies for removing these harmful compounds from the environment . Biodegradation using microbes is a more efficient and sustainable method than physical and chemical technologies . Future research perspectives include the development of novel adsorption materials for extraction of trace phthalates in water .

properties

IUPAC Name

diethyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3
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InChI Key

FLKPEMZONWLCSK-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)OCC
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Molecular Formula

C12H14O4, Array
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DSSTOX Substance ID

DTXSID7021780
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Molecular Weight

222.24 g/mol
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Physical Description

Diethyl phthalate appears as a clear, colorless liquid without significant odor. More dense than water and insoluble in water. Hence sinks in water. Primary hazard is to the environment. Spread to the environment should be immediately stopped. Easily penetrates soil, contaminates groundwater and nearby waterways. Flash point 325 °F. Severely irritates eyes and mildly irritates skin. Used in the manufacture of perfumes, plastics, mosquito repellents and many other products., Liquid, Colorless to water-white, oily liquid with a very slight, aromatic odor. (pesticide); [NIOSH], COLOURLESS OILY LIQUID., Colorless to water-white, oily liquid with a very slight, aromatic odor., Colorless to water-white, oily liquid with a very slight, aromatic odor. [pesticide]
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Record name 1,2-Benzenedicarboxylic acid, 1,2-diethyl ester
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Boiling Point

568 °F at 760 mmHg (NTP, 1992), 295 °C, 563 °F
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Flash Point

284 °F (NTP, 1992), 161 °C, 322 °F (161 °C) (Open cup), 117 °C c.c., 284 °F, (oc) 322 °F
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, ethyl ether. Soluble in acetone, benzene, carbon tetrachloride, MISCIBLE WITH VEGETABLE OILS, Miscible with alcohols, ketones, esters, aromatic hydrocarbons; partly miscible with aliphatic solvents, Miscible with many organic solvents, In water, 1,080 mg/L at 25 °C, Solubility in water at 25 °C: none, (77 °F): 0.1%
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Density

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.120 at 25 °C/25 °C, Relative density (water = 1): 1.1, 1.12
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Vapor Density

7.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 7.7, 7.66
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Vapor Pressure

1 mmHg at 227.8 °F ; 5 mmHg at 285.3 °F (NTP, 1992), 0.002 [mmHg], 2.1X10-3 mm Hg at 25 °C, 0.002 mmHg at 77 °F, (77 °F): 0.002 mmHg
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Product Name

Diethyl Phthalate

Color/Form

Colorless oily liquid, Colorless to water-white, oily liquid.

CAS RN

84-66-2
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Melting Point

27 °F (NTP, 1992), -40.5 °C, -67 - -44 °C, -41 °F
Record name DIETHYL PHTHALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29,700
Citations
MA Kamrin, GH Mayor - J Clin Pharmacol, 1991 - hero.epa.gov
… of the toxicity and toxicokinetics of diethyl phthalate, a widely used solvent … of diethyl phthalate, migration from packaging materials, and regulations regarding the use of diethyl phthalate…
Number of citations: 58 hero.epa.gov
AM Api - Food and Chemical Toxicology, 2001 - Elsevier
Diethyl phthalate (DEP; CAS No. 84-66-2) has many industrial uses, as a solvent and vehicle for fragrance and cosmetic ingredients and subsequent skin contact. This review focuses …
Number of citations: 284 www.sciencedirect.com
CD Cartwright, SA Owen, IP Thompson… - FEMS Microbiology …, 2000 - academic.oup.com
Biodegradation of diethyl phthalate (DEP) has been shown to occur as a series of sequential steps common to the degradation of all phthalates. Primary degradation of DEP to phthalic …
Number of citations: 182 academic.oup.com
JA Weaver, BEJ Beverly, N Keshava, A Mudipalli… - Environment …, 2020 - Elsevier
Background Diethyl phthalate (DEP) is widely used in many commercially available products including plastics and personal care products. DEP has generally not been found to share …
Number of citations: 57 www.sciencedirect.com
G Fang, C Zhu, DD Dionysiou, J Gao, D Zhou - Bioresource Technology, 2015 - Elsevier
This paper investigated hydroxyl radical ( radical dot OH) generation from biochar suspensions for diethyl phthalate (DEP) degradation in the presence of oxygen. Electron …
Number of citations: 288 www.sciencedirect.com
LL Aylward, SM Hays, M Gagné, K Krishnan - Regulatory Toxicology and …, 2009 - Elsevier
… This manuscript presents derivation of BE values for three diester phthalate compounds: diethyl phthalate (DEP; Chemical Abstracts Services [CAS] Registry number 84-66-2), …
Number of citations: 65 www.sciencedirect.com
CJ Weschler, G Bekö, HM Koch… - Environmental …, 2015 - ehp.niehs.nih.gov
Background Fundamental considerations indicate that, for certain phthalate esters, dermal absorption from air is an uptake pathway that is comparable to or greater than inhalation. Yet …
Number of citations: 180 ehp.niehs.nih.gov
N Ghorpade, V Mehta, M Khare, P Sinkar… - Ecotoxicology and …, 2002 - Elsevier
Diethyl phthalate (DEP) is used as a plasticizer, a detergent base, in aerosol sprays, as a perfume binder in incense sticks and after-shave lotions. It is known to be a contaminant of …
Number of citations: 138 www.sciencedirect.com
B Xu, NY Gao, XF Sun, SJ Xia, M Rui… - Journal of hazardous …, 2007 - Elsevier
The decomposition of diethyl phthalate (DEP) in water using UV–H 2 O 2 process was investigated in this paper. DEP cannot be effectively removed by UV radiation and H 2 O 2 …
Number of citations: 187 www.sciencedirect.com
Y Lu, F Tang, Y Wang, J Zhao, X Zeng, Q Luo… - Journal of hazardous …, 2009 - Elsevier
In this study, an aerobic bacterial strain capable of utilizing dimethyl phthalate (DMP), diethyl phthalate (DEP) and di-n-butyl phthalate (DBP) as sole carbon source and energy was …
Number of citations: 187 www.sciencedirect.com

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